N-Hydroxyphthalimide
Overview
Description
N-Hydroxyphthalimide is an organic compound with the formula C₆H₄(CO)₂NOH. It appears as a white to pale yellow crystalline solid and is a derivative of phthalimide. This compound is known for its role as a catalyst in the synthesis of various organic compounds. It is soluble in water and polar organic solvents such as acetic acid, ethyl acetate, and acetonitrile .
Mechanism of Action
Target of Action
N-Hydroxyphthalimide (NHPI) primarily targets organic compounds, acting as a catalyst in their synthesis . It is particularly effective as a radical precursor, initiating radical reactions in various organic compounds .
Mode of Action
NHPI esters undergo a reductive decarboxylative fragmentation to provide a substrate radical capable of engaging in diverse transformations . This reduction via single-electron transfer (SET) can occur under thermal, photochemical, or electrochemical conditions . The nature of the electron donor, the use of Brønsted and Lewis acids, and the possibility of forming charge-transfer complexes can influence this process .
Biochemical Pathways
NHPI esters are involved in various radical reactions, including radical additions, cyclizations, and decarboxylative cross-coupling reactions . These reactions are part of broader biochemical pathways that lead to the synthesis of other organic compounds .
Result of Action
The primary result of NHPI’s action is the generation of substrate radicals that can engage in diverse transformations . This leads to the synthesis of other organic compounds . In some cases, NHPI can catalyze the oxidation of hydrocarbons to hydroperoxides .
Action Environment
The action of NHPI can be influenced by several environmental factors. For instance, the reaction conditions, including temperature and the presence of other chemicals, can affect the reactivity of NHPI . Additionally, the solvent used in the reaction can influence the color of synthesized NHPI .
Biochemical Analysis
. . .
Biochemical Properties
NHPI has been utilized as an organophotoredox catalyst in the [4+1] radical cyclization reaction of N-methylanilines with isocyanides . This demonstrates the role of NHPI in biochemical reactions, specifically in the formation of 3-iminodihydroindoles .
Molecular Mechanism
NHPI acts as an organophotoredox catalyst, facilitating the [4+1] radical cyclization reaction of N-methylanilines with isocyanides . This suggests that NHPI may interact with biomolecules involved in these reactions, potentially influencing enzyme activity and gene expression.
Metabolic Pathways
NHPI is involved in the [4+1] radical cyclization reaction of N-methylanilines with isocyanides
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Hydroxyphthalimide can be synthesized through several methods:
Phthaloyl Chloride and Hydroxylamine Hydrochloride: This method involves reacting phthaloyl chloride with hydroxylamine hydrochloride in the presence of sodium carbonate.
Diethyl Phthalate and Hydroxylamine Hydrochloride: This reaction occurs in the presence of sodium acetate, yielding this compound after purification by recrystallization.
Phthalic Anhydride and Hydroxylamine Hydrochloride: This method involves heating phthalic anhydride with hydroxylamine hydrochloride in the presence of sodium carbonate, producing this compound with an overall yield of 76%.
Microwave Irradiation: Microwave irradiation of phthalic anhydride and hydroxylamine hydrochloride in pyridine yields this compound in 81% yield.
Industrial Production Methods: A notable industrial method involves adding phthalic anhydride and hydroxylamine hydrochloride to isopropanol, followed by the addition of triethylamine. The reaction is carried out at 70°C to 95°C, and the product is obtained after reduced pressure distillation, washing, and drying .
Chemical Reactions Analysis
Types of Reactions: N-Hydroxyphthalimide undergoes various chemical reactions, including:
Oxidation: It acts as a catalyst in the oxidation of hydrocarbons, promoting the formation of hydroperoxides.
Reduction: It can be reduced via single-electron transfer, leading to the formation of substrate radicals.
Substitution: It participates in substitution reactions, such as the Ritter-type reaction of alkylbenzenes with nitriles.
Common Reagents and Conditions:
Oxidation: Common reagents include molecular oxygen and transition metal salts.
Reduction: Single-electron transfer can occur under thermal, photochemical, or electrochemical conditions.
Substitution: Catalysts like ammonium hexanitratocerate (IV) are used in the presence of this compound.
Major Products:
Oxidation: Hydroperoxides and other oxygenated products.
Reduction: Substrate radicals capable of diverse transformations.
Substitution: Various substituted organic compounds, such as amides.
Scientific Research Applications
N-Hydroxyphthalimide has numerous applications in scientific research:
Chemistry: It is used as a radical precursor in decarboxylative couplings, radical additions, and cyclizations.
Biology: It plays a role in the oxidation of biological molecules and the synthesis of bioactive compounds.
Industry: It is used in the production of oxidized cellulose and other industrial chemicals.
Comparison with Similar Compounds
Phthalimide: A precursor to N-Hydroxyphthalimide, used in similar catalytic applications.
This compound Esters: These esters are used as radical precursors in photochemical and electrochemical reactions.
Phthalic Anhydride: Another precursor, used in the synthesis of this compound.
Uniqueness: this compound is unique due to its ability to form stable radicals and its versatility in various chemical reactions. Its ease of preparation and stability make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-hydroxyisoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-7-5-3-1-2-4-6(5)8(11)9(7)12/h1-4,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMZSMGAMPBRBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060170 | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-hydroxy- | |
Source | EPA DSSTox | |
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Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish or colorless solid; [Merck Index] White or off-white crystalline powder; [Alfa Aesar MSDS] | |
Record name | N-Hydroxyphthalimide | |
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CAS No. |
524-38-9 | |
Record name | N-Hydroxyphthalimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=524-38-9 | |
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Record name | N-Hydroxyphthalimide | |
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Record name | N-HYDROXYPHTHALIMIDE | |
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Record name | 1H-Isoindole-1,3(2H)-dione, 2-hydroxy- | |
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Record name | 1H-Isoindole-1,3(2H)-dione, 2-hydroxy- | |
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Record name | N-hydroxyphthalimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.600 | |
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Record name | N-HYDROXYPHTHALIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BXI99M81X0 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The molecular formula of N-Hydroxyphthalimide (NHPI) is C8H5NO3, and its molecular weight is 163.13 g/mol. []
A: Fourier transform infrared (FT-IR) and Fourier transform Raman (FT-Raman) spectra are available for NHPI, providing information on its fundamental vibrations. These spectra, combined with Density Functional Theory (DFT) calculations, allow for detailed vibrational analysis. [] Mass spectrometry techniques like low energy collision-induced dissociation and linked scan techniques have also been used to investigate the fragmentation pathways of protonated NHPI. []
A: NHPI is widely recognized as an efficient organocatalyst for free-radical processes, particularly in the aerobic oxidation of various organic substrates. []
A: NHPI, upon activation by co-catalysts, generates the corresponding N-oxyl radical species (PINO). [] These radicals can abstract hydrogen atoms from hydrocarbons, initiating radical chain reactions that ultimately lead to the incorporation of oxygen into the substrate. []
ANone: NHPI has been successfully employed in a wide array of oxidation reactions, including:
- Oxidation of alkylaromatics to hydroperoxides [, , , , ]
- Oxidation of cycloalkanes to alcohols, ketones, and diacids [, , , , ]
- Oxidation of aldehydes to carboxylic acids []
- Oxidation of silanes to silanols []
- Oxyalkylation of alkenes with alkanes and O2 []
ANone: NHPI offers several advantages as a catalyst:
- Mild Reaction Conditions: Reactions often proceed under mild conditions (e.g., low temperatures, atmospheric pressure), making them safer and more energy-efficient. [, ]
- High Selectivity: NHPI often exhibits high selectivity for desired products, minimizing the formation of unwanted byproducts. [, , , ]
- Environmental Friendliness: NHPI, as an organocatalyst, offers a greener alternative to traditional metal-based catalysts. []
ANone: Co-catalysts are often used to activate NHPI. Commonly used ones include:
- Transition metal salts (e.g., Co(II), Mn(II), Cu(II) salts) [, , , , , , , ]
- Azo initiators (e.g., AIBN) []
- Benzophenone (as a photosensitizer) []
A: Introducing electron-withdrawing groups on the benzene ring of NHPI generally increases its catalytic activity by enhancing the electrophilicity of the generated N-oxyl radicals. [, ]
ANone: Researchers have synthesized various NHPI derivatives, including:
- Fluorinated NHPI derivatives: These derivatives, containing fluoroalkyl chains or fluorine atoms on the benzene ring, have demonstrated higher catalytic activity compared to the parent NHPI. [, , ]
- Lipophilic NHPI derivatives: These derivatives, featuring long alkyl chains or other lipophilic substituents, have improved solubility in non-polar solvents, expanding their application in organic reactions. [, ]
A: Yes, NHPI can be immobilized on various solid supports, such as polymer microspheres [, ] and carbon nanotubes, [] to create heterogeneous catalysts.
ANone: Immobilized NHPI catalysts offer several advantages:
- Easy Separation and Recycling: The heterogeneous nature of these catalysts facilitates easy separation from the reaction mixture and allows for recycling, enhancing process efficiency and cost-effectiveness. [, , ]
- Potential for Continuous Flow Reactions: Immobilized catalysts are suitable for use in continuous flow reactors, enabling scalable and efficient synthetic processes. []
A: Yes, quantum chemical calculations have been used to elucidate the mechanism of NHPI-catalyzed hydrocarbon oxidation, providing insights into the reaction pathway and intermediates involved. []
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